2-Methyl-5-{4-[(3-methylbenzyl)oxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-5-{4-[(3-methylbenzyl)oxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and a 3-methylbenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{4-[(3-methylbenzyl)oxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid derivatives . The reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{4-[(3-methylbenzyl)oxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-5-{4-[(3-methylbenzyl)oxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Methyl-5-{4-[(3-methylbenzyl)oxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolo-pyrimidine derivative with similar structural features but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolo-pyrimidine core.
Uniqueness
2-Methyl-5-{4-[(3-methylbenzyl)oxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C22H18F3N3O |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-methyl-5-[4-[(3-methylphenyl)methoxy]phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H18F3N3O/c1-14-4-3-5-16(10-14)13-29-18-8-6-17(7-9-18)19-12-20(22(23,24)25)28-21(26-19)11-15(2)27-28/h3-12H,13H2,1-2H3 |
InChI Key |
IBUMUDRHLNIBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C3=NC4=CC(=NN4C(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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